molecular formula C8H6ClN3 B1347355 2-Chloroquinazolin-4-amine CAS No. 59870-43-8

2-Chloroquinazolin-4-amine

Cat. No. B1347355
CAS RN: 59870-43-8
M. Wt: 179.6 g/mol
InChI Key: YPNGRZOYTLZRBD-UHFFFAOYSA-N
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Description

2-Chloroquinazolin-4-amine is a heterocyclic organic compound that contains a quinazoline core structure. It is also known by its CAS number: 59870-43-8 .


Synthesis Analysis

Quinazolines can be synthesized by cyclization reaction of Anthranilic acid with urea to get 2,4 dihydroxy quinazoline intermediate, which is further treated with POCl3 to get 2,4 dichloro quinazoline. This is then treated with Thio-morpholine for 3 hours to get compounds, which are reacted with aqueous ammonia . Another method involves heating a mixture of 2-chloroquinazolin-4-amine and hydrazine in ethanol in a sealed tube at 80°C .


Molecular Structure Analysis

The linear formula of 2-Chloroquinazolin-4-amine is C8H6ClN3 . The molecular weight is 179.6 g/mol.


Chemical Reactions Analysis

In one experiment, a solution of 2,4-dichloroquinazoline in THF was stirred at room temperature overnight with ammonia (28-30% in water). The reaction mixture was diluted with EtOAc, washed with saturated NaHCO3, water, and brine, dried over Na2SO4, filtered, and evaporated. The resulting solid was washed with EtOAc to give the title compound .


Physical And Chemical Properties Analysis

The physicochemical properties of 2-Chloroquinazolin-4-amine include a high GI absorption, BBB permeant, and it is not a P-gp substrate. It is an inhibitor of CYP1A2 but not CYP2C19, CYP2C9, CYP2D6, or CYP3A4. Its Log Kp (skin permeation) is -5.76 cm/s. Its lipophilicity Log Po/w (iLOGP) is 1.79 .

Scientific Research Applications

Antifungal and Antibacterial Activities

One of the significant applications of 2-Chloroquinazolin-4-amine is in the field of antifungal and antibacterial activities . For instance, the quinazoline derivative N2, N4-bis(4-chlorophenyl)quinazoline-2,4-diamine has shown antifungal activity against the fungus Aspergillus flavus and antibacterial activity against the bacteria Pseudomonas .

Synthesis of Other Quinazoline Derivatives

2-Chloroquinazolin-4-amine is used in the synthesis of other quinazoline derivatives . For example, it is used in the synthesis of 2-{[2-(piperazin-1-yl)quinazolin-4-yl]amino}ethan-1-ol and N2, N4-di p-tolylquinazoline-2,4-diamine .

Anticancer Agents

In ongoing research on novel anticancer agents with 4-anilinoquinazoline scaffolds, a series of novel 2-chloromethyl-4(3H)-quinazolinones were needed as key intermediates . An improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones utilizing o-anthranilic acids as starting materials was described .

Pharmacological Activities

Quinazoline and its derivatives have shown different pharmacological activities like anti-bacterial, antimicrobial, anti-inflammation, antifungal, anti-hypertension, anti-oxidation, analgesia, anticonvulsant, antimalarial, anti-tumor, anti-tuberculosis, anti-HIV activity, etc .

Pesticides

The potential applications of the quinazoline derivatives in the field of pesticides have also been explored .

Medicine

Quinazoline derivatives have potential applications in the field of medicine . Medicinal chemists synthesized a variety of quinazoline compounds with different biological activities by installing various active groups to the quinazoline moiety using developing synthetic methods .

Safety And Hazards

The safety data sheet for 2-Chloroquinazolin-4-amine indicates that it has hazard statements H302-H315-H319-H335. The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

2-chloroquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c9-8-11-6-4-2-1-3-5(6)7(10)12-8/h1-4H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNGRZOYTLZRBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40291379
Record name 2-chloroquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40291379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroquinazolin-4-amine

CAS RN

59870-43-8
Record name 59870-43-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloroquinazolin-4-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloroquinazolin-4-amine
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Synthesis routes and methods

Procedure details

To a solution of 2,4-dichloroquinazoline (2.0 g, 10 mmol) in THF (10 mL), was added ammonia (28-30% in water, 18 mL). The reaction mixture was stirred at room temperature overnight. The reaction mixture was diluted with EtOAc, washed with saturated NaHCO3, water and brine, dried over Na2SO4, filtered and evaporated. The resulting solid was washed with EtOAc to give the title compound (1.3 g, 72%). 1H NMR (400 MHz, DMSO-d6) δ7.52-7.48 (m, 1H), 7.6-7.58 (m, 1H), 7.8-7.76 (m, 1H), 8.22-8.20 (m, 1H), 8.32 (bs, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
T Mohamed, A Assoud, PPN Rao - Acta Crystallographica Section E …, 2014 - scripts.iucr.org
The asymmetric unit of the title compound, C15H12ClN3, contains two independent molecules. The quinazoline ring system in each is essentially planar, with maximum deviations of …
Number of citations: 2 scripts.iucr.org
B Srinivas, B Prasanna, M Ravinder - 2014 - nopr.niscpr.res.in
… Treatment of 6,7-dimethoxy-2-chloroquinazolin-4-amine 1 and 7,8-dimethoxy tetrazolo-[1, 5-a]-quinazolin-5-amine 4 with 2, 3dichloroquinoxaline 2a-e in glacial acetic acid /DMF afford …
Number of citations: 4 nopr.niscpr.res.in
AB Samel, NR Pai - Research Journal of Pharmacy and …, 2011 - indianjournals.com
… These 2-hydrazino-5aryl/alkyl-1,3,4-thiadiazoles on condensation with 2chloroquinazolin-4-amine in ethanol give the various 2-[2(1,3,4-thiadiazol-2-yl)hydrazinyl]quinazolin-4-amines …
Number of citations: 1 www.indianjournals.com
C Hao, W Huang, X Li, J Guo, M Chen, Z Yan… - European Journal of …, 2017 - Elsevier
Upon analysis of the reported crystal structure of PAK4 inhibitor KY04031 (PAK4 IC 50 á=á0.790áμM) in the active site of PAK4, we investigated the possibility of changing the triazine …
Number of citations: 18 www.sciencedirect.com
Y Pulipati, V Gurram, SV Laxmi… - Synthetic …, 2017 - Taylor & Francis
A robust approach to 4-amino quinazoline bi-aryl compounds was developed through Suzuki–Miyaura coupling reaction of quinazoline containing an unprotected NH 2 group and …
Number of citations: 6 www.tandfonline.com
X Zhu, KS Van Horn, MM Barber, S Yang… - Bioorganic & medicinal …, 2015 - Elsevier
Visceral leishmaniasis is a neglected parasitic disease that has a high fatality rate in the absence of treatment. New drugs that are inexpensive, orally active, and effective could be …
Number of citations: 35 www.sciencedirect.com
D Rotili, D Tarantino, B Marrocco, C Gros, V Masson… - PLoS …, 2014 - journals.plos.org
… Preparation of N-(1-benzylpiperidin-4-yl)-2-chloroquinazolin-4-amine (20). See File S1. … File S1 contains: Preparation of N-(1-benzylpiperidin-4-yl)-2-chloroquinazolin-4-amine (20). …
Number of citations: 42 journals.plos.org
E Barbosa da Silva, DA Rocha, IS Fortes… - Journal of Medicinal …, 2021 - ACS Publications
… To a stirred solution of N-substituted-2-chloroquinazolin-4-amine (1 equiv) in ethanol at 0.4 M concentration, the appropriate amine was added (1.5 equiv) and heated to 120 C. After 3 h…
Number of citations: 20 pubs.acs.org
Q Feng, J Zheng, J Zhang, M Zhao - ACS omega, 2020 - ACS Publications
P97/VCP, an endoplasmic reticulum associated protein, belongs to AAA ATPase family, ubiquitous ATPases associated with various cellular activities. Recent research has elucidated …
Number of citations: 3 pubs.acs.org
M Teng, MT Hilgers, ML Cunningham… - Journal of medicinal …, 2013 - ACS Publications
… After a Suzuki coupling reaction with 7-bromo-2-chloroquinazolin-4-amine followed by … Suzuki coupling of 21b with 7-bromo-2-chloroquinazolin-4-amine followed by deprotection …
Number of citations: 54 pubs.acs.org

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